4-(Cyclopropylmethoxy)aniline

Catalog No.
S697921
CAS No.
122828-48-2
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclopropylmethoxy)aniline

CAS Number

122828-48-2

Product Name

4-(Cyclopropylmethoxy)aniline

IUPAC Name

4-(cyclopropylmethoxy)aniline

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2

InChI Key

ZMFSEJXMKUQZMY-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC=C(C=C2)N

Canonical SMILES

C1CC1COC2=CC=C(C=C2)N

Synthesis:

-(Cyclopropylmethoxy)aniline can be synthesized through various methods, including:

  • Nucleophilic aromatic substitution: This method involves reacting a suitable aromatic halide precursor with cyclopropylmethoxyamine.
  • Reduction of nitroaromatics: This method involves reducing a 4-nitroanisole intermediate with a suitable reducing agent like hydrogen in the presence of a catalyst.

Potential Applications:

While the specific research applications of 4-(Cyclopropylmethoxy)aniline are not extensively documented, its structural features suggest potential uses in various scientific fields:

  • Medicinal Chemistry: The presence of the cyclopropylmethoxy group and the aniline moiety offers potential for exploring its activity in various biological processes. The cyclopropyl group can improve the metabolic stability and lipophilicity of the molecule, while the aniline group can participate in hydrogen bonding and other interactions with biological targets. However, further research is needed to determine its specific therapeutic potential.
  • Material Science: The aromatic ring and the cyclopropylmethoxy group can contribute to interesting properties like rigidity, hydrophobicity, and potential for self-assembly. These properties might be beneficial in the development of new materials with specific functionalities, such as liquid crystals or polymers. However, more research is required to explore these possibilities.

Additional Information:

  • -(Cyclopropylmethoxy)aniline has the CAS number 122828-48-2.
  • Its molecular formula is C₁₀H₁₃NO, and its molecular weight is 163.22 g/mol.

4-(Cyclopropylmethoxy)aniline is an organic compound characterized by the presence of a cyclopropylmethoxy group attached to the para position of an aniline structure. Its molecular formula is C10H13NOC_{10}H_{13}NO with a molecular weight of approximately 165.22 g/mol. The compound features a cyclopropyl ring, which contributes to its unique chemical properties and potential biological activities. The presence of the methoxy group enhances the compound's solubility and reactivity, making it a subject of interest in various chemical and pharmaceutical applications .

Typical of aniline derivatives, including:

  • Electrophilic Aromatic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions at different positions on the aromatic ring.
  • N-Acylation: The amine can react with acyl chlorides to form amides.
  • Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .

These reactions highlight the versatility of 4-(Cyclopropylmethoxy)aniline in synthetic organic chemistry.

Several methods exist for synthesizing 4-(Cyclopropylmethoxy)aniline:

  • Direct Alkylation: Aniline can be alkylated using cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation of aniline using methyl iodide and a suitable base.
  • Multi-step Synthesis: Involves forming intermediate compounds that are subsequently transformed into 4-(Cyclopropylmethoxy)aniline through selective reactions.

These methods provide flexibility in synthesizing this compound depending on available reagents and desired purity levels .

4-(Cyclopropylmethoxy)aniline has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs targeting cancer or infectious diseases.
  • Material Science: Used in creating polymers or materials with specific properties due to its unique structural features.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pests .

Interaction studies for 4-(Cyclopropylmethoxy)aniline primarily focus on its reactivity with biological targets or other chemical entities. Research may involve:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems, which is crucial for drug development.

Such studies are essential for assessing the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 4-(Cyclopropylmethoxy)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Cyclopropylmethoxy)anilineCyclopropylmethoxy at ortho positionDifferent substitution pattern affects reactivity.
4-BromoanilineBromine substitution at para positionExhibits different electrophilic properties due to bromine.
4-MethylanilineMethyl group at para positionCommonly used in dye synthesis; less sterically hindered.

These comparisons highlight how variations in substitution patterns influence the chemical behavior and potential applications of similar compounds .

XLogP3

1.6

Wikipedia

4-(Cyclopropylmethoxy)aniline

Dates

Modify: 2023-08-15
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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